An In-depth Technical Guide to the Chemical Structure of Remdesivir Nucleoside Monophosphate
An In-depth Technical Guide to the Chemical Structure of Remdesivir Nucleoside Monophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure of Remdesivir nucleoside monophosphate, a key metabolite in the bioactivation of the antiviral prodrug Remdesivir. The document details its structural components, its formation through metabolic pathways, and relevant experimental data and protocols.
Introduction to Remdesivir and its Monophosphate Metabolite
Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for being the first drug approved by the FDA for the treatment of COVID-19.[1][2] It is a monophosphoramidate prodrug, designed to enhance intracellular delivery of its active metabolite.[3][4] Upon entering the host cell, Remdesivir undergoes a series of enzymatic transformations to produce its pharmacologically active form, a nucleoside triphosphate analog (RDV-TP or GS-443902).[1][5] A critical intermediate in this activation cascade is the Remdesivir nucleoside monophosphate (RMP).
RMP is the direct precursor to the active triphosphate form and is generated after the prodrug moiety is cleaved.[2][6] Understanding the precise chemical structure of RMP is fundamental to comprehending the drug's mechanism of action, stability, and metabolic fate.
Chemical Structure of Remdesivir Nucleoside Monophosphate
The chemical structure of Remdesivir nucleoside monophosphate is composed of three primary moieties: a modified nucleobase, a ribose sugar with a unique substitution, and a 5'-monophosphate group. It is a C-nucleoside, meaning the bond between the sugar and the base is a stable carbon-carbon bond, which provides resistance against cleavage by nucleases and other enzymes.[7]
-
Nucleobase: The base is a pyrrolo[2,1-f][1][3][8]triazin-4-amine. This nitrogenous base is an analog of adenine.[7] Its structure allows it to mimic the natural nucleoside adenosine, enabling it to be recognized by viral RNA-dependent RNA polymerase (RdRp).[5][7]
-
Ribose Sugar: The sugar component is a D-ribose ring. A defining feature of Remdesivir and its metabolites is the presence of a cyano (-CN) group at the 1' position of the ribose sugar.[9] This strong electron-withdrawing group is thought to stabilize the C-nucleoside bond.[9]
-
Monophosphate Group: A single phosphate group is attached to the 5'-hydroxyl group of the ribose sugar. This phosphorylation is a crucial step, as the monophosphate is the substrate for cellular kinases that further phosphorylate it to the active triphosphate form.[3][6]
The systematic IUPAC name for the parent nucleoside of RMP (GS-441524) is (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][3][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile.[10] RMP is the 5'-monophosphate ester of this compound.
Metabolic Activation Pathway
Remdesivir is designed as a prodrug to bypass the initial and often rate-limiting phosphorylation step of its parent nucleoside.[2][3] The intracellular conversion to the active triphosphate form is a multi-step process.
-
Entry into the Cell: Remdesivir, being more lipophilic than its phosphorylated metabolites, crosses the cell membrane to enter the cytoplasm.[3][11]
-
Hydrolysis to Alanine Metabolite: Inside the cell, esterases, primarily carboxylesterase 1 (CES1) and cathepsin A (CatA), hydrolyze the ester bond of the prodrug moiety.[1][6][11] This reaction yields an alanine metabolite intermediate (GS-704277).[6][8]
-
Formation of the Monophosphate (RMP): The alanine metabolite is then acted upon by the phosphoramidase histidine triad nucleotide-binding protein 1 (HINT1), which cleaves the phosphoramidate bond.[1][6][12] This step releases the Remdesivir nucleoside monophosphate (RMP).
-
Phosphorylation to Triphosphate (RDV-TP): RMP is subsequently phosphorylated by cellular kinases, first to the diphosphate and then to the active Remdesivir nucleoside triphosphate (RDV-TP, also known as GS-443902).[1][6] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase, where it is incorporated into the nascent viral RNA chain and causes delayed chain termination.[13][14]
The metabolic activation cascade is illustrated in the diagram below.
Quantitative Data Summary
The pharmacokinetics of Remdesivir and its metabolites are crucial for understanding its efficacy and dosing regimen. The following tables summarize key quantitative data from published literature.
Table 1: Pharmacokinetic Parameters of Remdesivir and its Metabolites
| Compound | Half-life (t½) | Plasma Protein Binding | Primary Elimination Route |
| Remdesivir (Prodrug) | ~1 hour[8] | 88-93.6%[8] | Metabolism[15] |
| GS-704277 (Alanine Met.) | ~1.3 hours[8][15] | 1%[8] | Metabolism[15] |
| GS-441524 (Nucleoside) | ~27 hours[8][15] | 2%[8] | Renal[15] |
| RDV-TP (Active Form) | ~20 hours (intracellular)[8][16] | Not applicable | Intracellular activity |
Data compiled from multiple sources.[8][15][16]
Table 2: In Vitro Activity and Cytotoxicity
| Compound | Cell Line | Assay | EC₅₀ / IC₅₀ | CC₅₀ | Selectivity Index (CC₅₀/EC₅₀) |
| Remdesivir | Vero E6 | SARS-CoV-2 Inhibition | 0.77 µM[17] | >100 µM[11] | >129 |
| ODBG-P-RVn | Vero E6 | SARS-CoV-2 Inhibition | 0.14 µM[2] | >50 µM[2] | >357 |
| Remdesivir | Huh7.5 | Cytotoxicity | - | 15.2 µM[11] | - |
| RDV-TP vs ATP | SARS-CoV-2 RdRp | Incorporation Selectivity | 0.26 (Ratio)[13] | - | - |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. ODBG-P-RVn is an oral lipid prodrug of Remdesivir nucleoside.[2][11][13][17]
Experimental Protocols
The characterization and quantification of Remdesivir and its metabolites rely on specific and sensitive analytical methods.
The synthesis of Remdesivir is a complex multi-step process. A common approach involves:
-
Preparation of the Pyrrolo[2,1-f][1][3][8]triazine Core: The heterocyclic base is typically synthesized from precursors like 2,5-dimethoxytetrahydrofuran and tert-butyl carbazate, followed by cyclocondensation and bromination.[3][4]
-
Synthesis of the Ribose Moiety: A protected D-ribose derivative, such as 2,3,5-tri-O-benzyl-D-ribonolactone, is used as the starting material for the sugar component.[10]
-
Glycosylation: The nucleobase is coupled with the ribose derivative to form the C-nucleoside bond.[3]
-
Phosphoramidation: The 5'-hydroxyl group of the nucleoside is reacted with a phosphoramidate reagent to introduce the prodrug moiety.[4]
-
Deprotection: Finally, protecting groups are removed to yield the final Remdesivir product.[4][10]
LC-MS/MS is the standard method for quantifying Remdesivir and its metabolites (like GS-441524) in biological matrices such as plasma or serum.[18][19]
-
Sample Preparation: A straightforward protein precipitation step is typically employed. An organic solvent like methanol or acetonitrile is added to the serum/plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.[19]
-
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase column (e.g., C18) is used to separate Remdesivir from its metabolites and other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is common.[20][21]
-
Mass Spectrometric Detection: The separated compounds are ionized using an electrospray ionization (ESI) source, typically in positive mode. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and sensitivity.[19][21]
-
Quantification: Calibration curves are generated by analyzing samples with known concentrations of the analytes. The concentration in unknown samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.[19] The reported lower limits of detection can reach 0.0375 ng/mL for Remdesivir and 0.375 ng/mL for its metabolite GS-441524 in serum.[19]
These assays are used to determine the inhibitory activity of the active triphosphate form (RDV-TP) on the viral polymerase.
-
Enzyme and Template Preparation: Recombinant SARS-CoV-2 RdRp complex (composed of nsp12 and nsp8 subunits) is expressed and purified.[13] A synthetic RNA template-primer duplex is used as the substrate for the polymerase.[14]
-
Reaction: The purified RdRp is incubated with the RNA template-primer in a reaction buffer containing divalent cations (like Mg²⁺), natural nucleoside triphosphates (ATP, GTP, CTP, UTP), and varying concentrations of the inhibitor, RDV-TP.[13][14]
-
Analysis: The reaction is allowed to proceed for a defined time and then quenched. The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gels are then imaged to visualize the RNA products. The intensity of the bands corresponding to full-length or terminated products is quantified to determine the extent of inhibition and calculate kinetic parameters like IC₅₀.[13][14] These assays have demonstrated that RDV-TP is efficiently incorporated by the SARS-CoV-2 RdRp and causes delayed chain termination three nucleotides downstream from the incorporation site.[13][14]
References
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- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. What is the mechanism of Remdesivir? [synapse.patsnap.com]
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- 7. Anatomy of a molecule: What makes remdesivir unique? [asbmb.org]
- 8. go.drugbank.com [go.drugbank.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Can changing the prodrug moiety in remdesivir be a life-saving strategy in COVID-19 infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remdesivir: Mechanism of Metabolic Conversion from Prodrug to Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of SARS-CoV-2 polymerase inhibition by remdesivir | bioRxiv [biorxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analytical method development techniques of remdesivir [wisdomlib.org]
- 19. A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analytical methods for the determination of remdesivir as a promising antiviral candidate drug for the COVID-19 pandemic [jstage.jst.go.jp]
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